Sontoquine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-(7-chloro-3-methylquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3/c1-5-23(6-2)11-7-8-15(4)22-19-14(3)13-21-18-12-16(20)9-10-17(18)19/h9-10,12-13,15H,5-8,11H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEAUYYSRPFHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005318 | |
| Record name | 4-[(7-Chloro-3-methylquinolin-4(1H)-ylidene)amino]-N,N-diethylpentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-10-9 | |
| Record name | Sontoquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylchloroquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(7-Chloro-3-methylquinolin-4(1H)-ylidene)amino]-N,N-diethylpentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SONTOQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U34E688BAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Evolution of Sontoquine in Antimalarial Drug Discovery
Genesis and Early Development of Sontoquine as a Chloroquine (B1663885) Precursor/Analog
This compound, also known as 3-methyl-chloroquine or SN-6911, was synthesized by German scientists in the 1930s. mmv.orgnih.govnih.gov Its development followed the synthesis of Resochin (later known as Chloroquine) in 1934 by Hans Andersag at Bayer. mmv.orgnih.gov Initially, Resochin was deemed too toxic for human use, a misconception that temporarily halted its development. nih.gov This paved the way for the creation of this compound, a derivative of Chloroquine, which was considered to have a more acceptable safety profile at the time. nih.gov
During World War II, German forces in North Africa used a formulation of this compound. oup.comwikipedia.org A significant turning point occurred when French soldiers in Tunis captured a supply of this German-manufactured this compound and handed it over to American forces. mmv.orgwikipedia.org This event provided Allied researchers with a crucial lead, reigniting interest in the 4-aminoquinoline (B48711) scaffold and ultimately leading to the re-evaluation and subsequent widespread adoption of Chloroquine. oup.comwikipedia.org
This compound's Role in the Development of 4-Aminoquinoline Antimalarials
This compound's primary contribution to the field lies in its role as a catalyst for the development and recognition of the 4-aminoquinoline class as a whole. The investigation into the structure and activity of this compound was a critical step that led researchers back to Chloroquine. oup.com The eventual realization that Chloroquine (Resochin) was not as toxic as initially believed, coupled with its superior antimalarial properties, led to it becoming the frontline treatment for malaria for many decades. mmv.orgnih.gov
While this compound itself was largely set aside in favor of Chloroquine, its existence and the research surrounding it were instrumental in establishing the fundamental structure-activity relationships of 4-aminoquinolines. nih.govoup.com This class of drugs, which includes Chloroquine, Amodiaquine (B18356), and others, works by interfering with the detoxification of heme in the malaria parasite's food vacuole. nih.gov The 4-aminoquinoline core is crucial for this activity. nih.gov
Comparative Analysis of this compound within the 4-Aminoquinoline Class
The 4-aminoquinoline class is characterized by a quinoline (B57606) ring system with an amino group at the 4-position. Variations in the side chain and substitutions on the quinoline ring give rise to different derivatives with distinct properties.
This compound and Chloroquine are structurally very similar, with the primary difference being a methyl group at the 3-position of the quinoline ring in this compound. nih.govwho.int Both share the same 7-chloroquinoline (B30040) core and the identical diethylamino-1-methylbutylamino side chain at the 4-position. nih.govnih.govnih.gov This seemingly minor structural modification, however, has implications for their biological activity and metabolic stability. nih.gov
Table 1: Structural and Chemical Properties of this compound and Chloroquine
| Feature | This compound | Chloroquine |
| IUPAC Name | 4-N-(7-chloro-3-methylquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine nih.gov | N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine wikipedia.org |
| Molecular Formula | C₁₉H₂₈ClN₃ nih.govchembk.comwikidata.org | C₁₈H₂₆ClN₃ nih.govvedantu.com |
| Molecular Weight | 333.9 g/mol nih.gov | 319.88 g/mol wikipedia.org |
| Key Structural Difference | Methyl group at the 3-position of the quinoline ring nih.gov | Hydrogen at the 3-position of the quinoline ring nih.gov |
This table is interactive. Click on the headers to explore the data.
Amodiaquine is another important member of the 4-aminoquinoline family. nih.gov It differs from Chloroquine and this compound primarily in its side chain, which contains a p-hydroxyanilino group. plos.org This structural feature makes Amodiaquine effective against some Chloroquine-resistant strains of Plasmodium falciparum. plos.org
Other 4-aminoquinoline derivatives have been synthesized by modifying the quinoline ring and the side chain to improve efficacy against resistant parasite strains and to alter pharmacokinetic properties. nih.govnih.gov These modifications highlight the versatility of the 4-aminoquinoline scaffold in antimalarial drug design. The development of these newer agents was spurred by the spread of resistance to Chloroquine, a challenge that continues to drive research in this area.
Table 2: Comparison of Key 4-Aminoquinoline Antimalarials
| Compound | Key Structural Feature | Notes |
| This compound | 3-methyl-chloroquine nih.gov | A precursor in the development of Chloroquine. nih.gov |
| Chloroquine | 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline vedantu.com | Became a cornerstone of malaria treatment for decades. wikipedia.org |
| Amodiaquine | Contains a p-hydroxyanilino group in the side chain plos.org | Effective against some Chloroquine-resistant strains but has toxicity concerns. nih.govplos.org |
This table is interactive. Click on the headers to explore the data.
Molecular and Cellular Mechanisms of Sontoquine S Antimalarial Action
Heme Detoxification Pathway Disruption by Sontoquine
During its growth within red blood cells, the malaria parasite Plasmodium falciparum digests large quantities of host hemoglobin to obtain essential amino acids. This process releases a significant amount of free heme, also known as ferriprotoporphyrin IX (FP). Free heme is highly toxic to the parasite due to its pro-oxidant properties and its ability to damage membranes and inhibit enzyme activity. To survive, the parasite has evolved a detoxification mechanism that involves the crystallization of FP into an insoluble, biologically inert pigment called hemozoin (also known as malaria pigment) within its digestive vacuole. This compound, like other 4-aminoquinolines, accumulates in the acidic environment of this digestive vacuole, interfering with the formation of hemozoin. wikipedia.orgnih.govdrugbank.comncats.ioopenaccessjournals.compatsnap.comresearchgate.netoup.comnih.gov
Inhibition of Heme Polymerase Activity
The precise enzymatic process responsible for hemozoin formation has been a subject of research. While the term "heme polymerase" was historically used to describe the activity that converts soluble heme into crystalline hemozoin, the exact nature of the enzyme(s) or factors involved is still being elucidated. nih.govgoogle.com Studies suggest that 4-aminoquinolines, including amodiaquine (B18356) (a close structural analog of this compound), are thought to inhibit this heme polymerization process. drugbank.comncats.iogoogle.cominrae.fr This inhibition prevents the detoxification of free heme, leading to its accumulation. wikipedia.orgdrugbank.comncats.iopatsnap.com Research using extracts of P. falciparum trophozoites has shown that chloroquine (B1663885) inhibits heme polymerase activity in vitro. google.com Amodiaquine has also been found to inhibit hemozoin formation, with effects similar to chloroquine, suggesting a shared mechanism among these 4-aminoquinolines. nih.gov
Accumulation of Toxic Free Heme in Parasite Digestive Vacuole
The inhibition of hemozoin formation by this compound leads directly to the accumulation of highly toxic, non-polymerized free heme (ferriprotoporphyrin IX) within the parasite's digestive vacuole. wikipedia.orgdrugbank.comncats.iopatsnap.comresearchgate.net This accumulation is a critical event in the antimalarial action of 4-aminoquinolines. The concentration of free heme can reach toxic levels, overwhelming the parasite's limited defense mechanisms against oxidative stress and cellular damage. wikipedia.orgpatsnap.comoup.comfrontiersin.org Studies have shown that the increase in exchangeable (non-hemozoin) heme within the parasite closely correlates with the decrease in parasite survival upon exposure to chloroquine. nih.gov
Interaction with Ferriprotoporphyrin IX
A key aspect of this compound's mechanism is its direct interaction with ferriprotoporphyrin IX (free heme). nih.govdrugbank.comncats.iopatsnap.comresearchgate.netacs.orgnih.govnih.gov this compound, being a weakly basic compound, is thought to become protonated in the acidic environment of the digestive vacuole, facilitating its accumulation. nih.govgoogle.com Once inside the vacuole, it binds to free heme, forming a complex. nih.govdrugbank.comncats.iopatsnap.comresearchgate.netoup.comnih.gov This drug-heme complex is believed to be more toxic than free heme alone and contributes to the disruption of parasite membrane function. drugbank.comncats.io The interaction between 4-aminoquinolines and ferriprotoporphyrin IX has been studied using various techniques, including light absorption spectroscopy, which indicates the formation of complexes between ferriprotoporphyrin IX and drugs like amodiaquine. nih.gov Nuclear Magnetic Resonance (NMR) studies with chloroquine and hematin (B1673048) (oxidized heme) suggest that the quinoline (B57606) nucleus of the drug can intercalate into heme polymers. nih.gov
Research findings on the interaction of 4-aminoquinolines with heme highlight the importance of this binding for their antimalarial activity. Molecular modeling studies on the interaction of 4-aminoquinolines, including amodiaquine, with heme have revealed favorable interaction energies, supporting the hypothesis that heme serves as a cellular receptor for these drugs. scilit.com
Here is a table summarizing some key aspects of the heme detoxification pathway disruption:
| Process | Description | Role of this compound/4-aminoquinolines | Consequence for Parasite |
| Hemoglobin Digestion | Breakdown of host hemoglobin by the parasite for amino acids. | Indirectly impacted as accumulated heme can inhibit proteases involved in digestion. google.com | Release of free heme (FP). |
| Hemozoin Formation (Detoxification) | Polymerization of toxic free heme into inert crystalline hemozoin. | This compound inhibits this process. nih.govopenaccessjournals.compatsnap.comnih.gov | Impaired heme detoxification. |
| Accumulation of Free Heme (Ferriprotoporphyrin IX) | Build-up of toxic non-polymerized heme in the digestive vacuole. | Directly caused by the inhibition of hemozoin formation. wikipedia.orgdrugbank.comncats.iopatsnap.comresearchgate.net | Increased intracellular toxicity. |
| Interaction with Ferriprotoporphyrin IX | Binding of the drug to free heme. | This compound forms a complex with FP. nih.govdrugbank.comncats.iopatsnap.comresearchgate.netacs.orgnih.govnih.gov | Formation of toxic drug-heme complex, membrane damage. drugbank.comncats.io |
Beyond Heme: Alternative Mechanistic Hypotheses
Generation of Reactive Oxygen Species (ROS)
The accumulation of toxic free heme resulting from the inhibition of hemozoin formation can lead to increased oxidative stress within the parasite, partly through the generation of reactive oxygen species (ROS). patsnap.comoup.comfrontiersin.org Heme's iron atom can participate in reactions that produce ROS, which can damage cellular components, including lipids, proteins, and nucleic acids, contributing to parasite death. frontiersin.orgmdpi.com Furthermore, some research on related antimalarials like primaquine (B1584692) (an 8-aminoquinoline) and amodiaquine suggests a more direct role in ROS generation or interference with the parasite's antioxidant defense systems. patsnap.commdpi.commdpi.comscielo.brnih.govencyclopedia.pub While the direct contribution of this compound itself to ROS generation beyond that caused by heme accumulation requires further specific investigation, the link between heme toxicity and oxidative stress is a well-established factor in the mechanism of 4-aminoquinolines. patsnap.comoup.comfrontiersin.org
Here is a table summarizing the alternative mechanistic hypotheses:
| Proposed Mechanism | Description | Potential Role in this compound's Action | Research Status |
| Interference with Nucleic Acid Synthesis | Disruption of DNA and RNA replication and transcription, possibly through intercalation. | Could contribute to overall antimalarial effect, potentially more relevant in specific contexts or strains. wikipedia.orgpatsnap.commdpi.com | Less established as a primary mechanism compared to heme detoxification for 4-aminoquinolines. wikipedia.orgpatsnap.commdpi.com |
| Generation of Reactive Oxygen Species (ROS) | Production of highly reactive molecules that cause oxidative damage to cellular components. | Accumulated toxic heme contributes to ROS generation. patsnap.comoup.comfrontiersin.org Direct ROS generation by this compound itself is less clear but possible by analogy to related compounds. patsnap.commdpi.commdpi.comscielo.brnih.govencyclopedia.pub | Linked to heme toxicity; direct drug-induced ROS generation is a subject of ongoing research for related compounds. patsnap.comoup.comfrontiersin.org |
Influence on Parasite Membrane Function
While direct studies specifically detailing this compound's influence on parasite membrane function are limited in the provided search results, the mechanisms of related 4-aminoquinolines offer insights. Chloroquine and similar drugs are known to accumulate in the parasite's digestive vacuole, a process influenced by the vacuolar membrane and transporters like the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) plos.orgnih.govnih.gov. Mutations in PfCRT can affect the transport of these drugs, impacting their accumulation within the vacuole and thus influencing parasite susceptibility plos.orgnih.govnih.gov.
Furthermore, some studies on related antimalarials suggest potential interactions with parasite membranes. For instance, chloroquine-heme complexes have been postulated to be detrimental to parasite membranes medscape.compnas.org. The ability of antimalarial drugs to cross multiple membranes, including the erythrocyte membrane, the parasitophorous vacuolar membrane, and the digestive vacuole membrane, is crucial for reaching their intracellular targets nih.gov. While the precise details for this compound require further investigation, its structural similarity to other 4-aminoquinolines suggests its interaction with parasite membranes, particularly the digestive vacuole membrane, is likely a factor in its mechanism of action.
Potential Inhibition of Other Parasite Enzymes/Pathways (e.g., Tyrosine Kinase, Hemoglobin Degrading Proteases)
The primary mechanism of action for 4-aminoquinolines like chloroquine involves the inhibition of heme polymerization within the digestive vacuole medscape.comopenaccessjournals.com. This leads to the accumulation of toxic free heme, resulting in parasite death medscape.comopenaccessjournals.com. Given this compound's structural relationship to chloroquine, it is likely to share this core mechanism.
Beyond heme detoxification inhibition, research on related compounds has explored the potential for inhibiting other parasite enzymes or pathways. Hemoglobin degradation is carried out by a cascade of proteases, including cysteine proteases (falcipains) and aspartic proteases (plasmepsins), within the digestive vacuole plos.orgcdc.govfrontiersin.org. Inhibition of these proteases blocks parasite development plos.org. While chloroquine has been suggested to interfere with hemoglobin-degrading proteases nih.gov, direct evidence for this compound specifically inhibiting these enzymes is not provided in the search results.
Tyrosine kinases have also been investigated as potential antimalarial targets openresearchafrica.orggoogle.comnih.govacs.org. Some studies indicate that inhibitors targeting erythrocyte tyrosine kinases, such as Syk kinase, can suppress Plasmodium falciparum survival and egress from red blood cells by preventing the tyrosine phosphorylation of band 3, a key component of the erythrocyte membrane cytoskeleton google.comnih.govnih.govresearchopenworld.com. While amodiaquine, another 4-aminoquinoline (B48711), has been found to inhibit phosphoethanolamine methyltransferase (PfPMT), an enzyme involved in phosphatidylcholine synthesis in Plasmodium nih.gov, there is no specific information in the search results indicating that this compound inhibits tyrosine kinases or other specific parasite enzymes like PfPMT. Further research would be needed to determine if this compound directly inhibits these or other parasite enzymes/pathways.
Stage-Specific Parasite Activity of this compound in the Plasmodium Life Cycle
The Plasmodium life cycle in humans involves several stages, including liver stages and asexual blood stages (ring forms, trophozoites, and schizonts), followed by the development of sexual stages (gametocytes) frontiersin.orgwikipedia.org. Most antimalarial drugs primarily target the asexual blood stages, which are responsible for the clinical symptoms of malaria nih.govasm.orgasm.orgplos.org.
Activity against Blood-Stage Parasites (e.g., Trophozoites, Ring Stages, Schizonts)
This compound has been shown to retain significant activity against chloroquine-resistant strains of Plasmodium falciparum in vitro nih.gov. This suggests activity against the blood stages, as these are the stages typically used in in vitro drug susceptibility testing nih.govplos.orgresearchgate.netresearchgate.netasm.org. Studies on the stage-specific activity of other 4-aminoquinolines like chloroquine and amodiaquine indicate that they are often most profound against the more mature blood stages, such as trophozoites and schizonts, where hemoglobin degradation is most active plos.orgresearchgate.netmdpi.com.
While detailed data tables specifically for this compound's activity against isolated ring stages, trophozoites, and schizonts were not found in the provided search results, its effectiveness against chloroquine-resistant strains implies it is active against the blood stages that cause disease symptoms. The differential activity of antimalarials across blood stages can be assessed using techniques like flow cytometry to monitor parasite development over time in the presence of the drug nih.govplos.orgresearchgate.net.
Evaluation of Merozoite Invasion Inhibition
The merozoite stage is a brief, extracellular form of the parasite that invades new red blood cells to continue the asexual cycle cdc.govfrontiersin.orgwikipedia.org. Inhibition of merozoite invasion is a potential target for antimalarial intervention nih.govasm.org. However, many current antimalarial drugs, including 4-aminoquinolines like chloroquine and amodiaquine, have not been shown to directly inhibit merozoite invasion in vitro at clinically relevant concentrations nih.govasm.orgresearchgate.net.
Studies evaluating the effect of drugs on merozoite invasion often involve exposing merozoites or red blood cells to the drug during the invasion process and then assessing the subsequent development of ring-stage parasites nih.govresearchgate.net. While the provided search results discuss merozoite invasion inhibition in the context of other antimalarials, there is no specific data presented regarding this compound's ability to inhibit merozoite invasion. Based on the mechanisms of related compounds, it is less likely that this compound's primary mode of action involves directly blocking merozoite invasion, but this would require specific experimental evaluation.
Structure Activity Relationships Sar and Rational Design of Sontoquine Analogs
Core Quinoline (B57606) Ring Modifications and their Impact on Antiplasmodial Activity
Modifications to the quinoline ring system of 4-aminoquinolines are known to influence antiplasmodial activity. The presence of an electronegative group, such as a chlorine atom, at the C7 position is generally considered important for activity nih.gov. While systematic modifications across all positions of the quinoline ring have been explored for 4-aminoquinolines, changes other than at the 7-position have sometimes proved detrimental to activity google.com.
Sontoquine is specifically characterized by a methyl group at the 3-position of the quinoline ring, distinguishing it from chloroquine (B1663885) researchgate.netchemrxiv.orgresearchgate.net. Early research indicated that this compound, or 3-methylchloroquine, retained significant activity against chloroquine-resistant P. falciparum strains in vitro researchgate.net. This suggested that the presence of the methyl group at the 3-position could play a role in overcoming or mitigating chloroquine resistance, although a separate source suggests a methyl group at position 3 reduces activity in general 4-aminoquinolines pharmacy180.com.
Further SAR studies on this compound derivatives, or pharmachins, have explored replacing the 3-position methyl group with other alkyl or aryl substituents researchgate.netchemrxiv.org. Replacing the 3-position alkyl group with a trifluoromethoxy phenyl group showed improved activity against chloroquine-resistant strains of P. falciparum researchgate.netchemrxiv.orgresearchgate.net. This increase in activity suggested that increasing rigidity at the 3-position by adding aromatic rings and/or heterocycles could improve activity against multidrug-resistant (MDR) strains chemrxiv.orgresearchgate.net. For example, a pharmachin with an aryl substituent at position 3 demonstrated low nanomolar IC50 values against both drug-sensitive and multidrug-resistant strains, proving superior to chloroquine researchgate.net. Studies on other quinoline scaffolds also support that 3-aryl-substituted compounds can exhibit favorable antimalarial activity nih.gov.
Significance of the 3-Position Methyl Group in this compound
Side Chain Elongation and Functionalization at the 4-Amino Position
The dialkylaminoalkyl side chain at the 4-amino position is a critical feature of 4-aminoquinolines, essential for accumulation within the parasite's digestive vacuole . Modifications to this side chain, including its length, branching, and the incorporation of different functional groups or heterocyclic moieties, have been extensively investigated to improve activity and overcome resistance chemrxiv.orggoogle.comacs.orgucsf.edu.
The length of the carbon chain between the nitrogen atoms in the dialkylaminoalkyl side chain of 4-aminoquinolines is known to be important for antiplasmodial activity google.compharmacy180.comacs.orgnih.gov. For chloroquine and related compounds, a side chain with 2-5 carbon atoms between the nitrogen atoms, specifically the 4-diethylaminomethyl butyl amino side chain found in chloroquine, is considered optimal for activity pharmacy180.com. However, studies have shown that both shortening and lengthening the separation of the two aliphatic amino groups can lead to increased activity against chloroquine-resistant strains google.com. Some short-chain chloroquine derivatives have shown increased activity against resistant strains researchgate.netresearchgate.netacs.org. Conversely, increasing the chain length in some hybrid compounds has been observed to decrease activity mdpi.com. The introduction of branched dialkylamino motifs at the side chain terminus has also been explored, with some branched analogs showing retained activity against drug-resistant strains google.com. However, for some compound series, increased branching of the methylene (B1212753) spacer has led to decreased or complete loss of activity scispace.com.
Replacing the terminal diethylamino group with metabolically more stable bulky groups or heterocyclic rings, such as piperidyl, pyrrolidino, or morpholino rings, has been shown to substantially increase antimalarial activity against chloroquine-resistant strains acs.org. The introduction of basic substituted heterocycles at the 4-position side chain has been a strategy to overcome drug resistance and improve metabolic stability chemrxiv.org. Studies on amodiaquine (B18356) analogs, which are structurally related to this compound, have shown that the addition of a piperidine (B6355638) heterocycle can greatly improve antiparasitic activity chemrxiv.orgresearchgate.net. The addition of a piperazine (B1678402) ring in the 4-aminophenyl side chain has also unlocked potent antiplasmodial activity chemrxiv.org. Other heterocyclic moieties, including morpholine (B109124) and piperazine groups, have been incorporated into 4-aminoquinoline (B48711) structures, influencing antitumor activity in some contexts doi.org. Piperazine and N-methylpiperazine moieties linked to the 4-aminoquinoline core have resulted in compounds with significant efficacy against chloroquine-resistant strains mdpi.com. While some studies indicate morpholine-containing hybrids may show diminished activity against certain resistant strains nih.gov, others highlight the incorporation of morpholine moieties in active compounds mdpi.com.
Influence of Side Chain Length and Branching on Efficacy
Modulation of Key Pharmacophore Features for Enhanced Activity
The pharmacophore of 4-aminoquinolines, including this compound, involves key features crucial for their interaction with the parasite and their antimalarial activity. These features typically include the protonatable terminal amino group, the quinoline ring system capable of π-π stacking interactions, and the presence of a chlorine atom at the 7-position nih.gov. SAR studies aim to modulate these features to enhance activity and overcome resistance mechanisms, such as reduced drug accumulation due to mutations in the PfCRT protein . Modifying the physicochemical properties of the side chain, such as pKa, lipophilicity, and length, are considered key factors in maintaining and retaining antimalarial activity acs.org. Rational design approaches involve systematically varying the structure and basicity of the side chain attached to the 7-chloro-4-aminoquinoline pharmacophore google.com. The introduction of aromatic lipophilic side chains has also contributed to antimalarial activity in some hybrid compounds mdpi.com. Pharmacophore modeling helps identify the essential 3D structural features responsible for activity, guiding the design of novel compounds with improved binding to the target nih.govugr.esmdpi.comresearchgate.net.
Development of this compound-Inspired "Pharmachin" Analogs
Research building upon the structure of this compound has led to the development of a series of analogs referred to as "pharmachins". nih.govresearchgate.net These pharmachins are designed with modifications primarily at the 3-position of the 7-chloro-quinoline core and alterations to the 4-position side chain. nih.govresearchgate.net The objective of these modifications is to enhance activity against drug-resistant strains of Plasmodium falciparum and improve in vivo efficacy. nih.gov
Early findings indicated that this compound itself retained significant activity against multidrug-resistant P. falciparum strains. nih.gov This observation prompted the synthesis of pharmachin derivatives with alkyl or aryl substituents at the 3-position. nih.govresearchgate.net Studies have shown that incorporating a 3-methyl substituent along with a shortened chain at the 4-amino position can result in a range of inhibitory activities against P. falciparum strains. nih.gov For instance, the analog PH-128, containing both the 3-methyl group and a short chain at the 4-amino position, demonstrated IC50 values ranging from 5.1 to 11.3 nM against three different P. falciparum strains. nih.gov In contrast, replacing the 3-methyl group with an ethyl substituent in PH-137 led to a significant decrease in activity compared to PH-128. nih.gov
Further exploration involved replacing the 3-position methyl group with an aryl ring. nih.gov Pharmachin 203 (PH-203), modified with a trifluoromethoxy-phenyl group at the 3-position, exhibited low-nanomolar IC50 values against both drug-sensitive and multidrug-resistant strains of P. falciparum. researchgate.net PH-203 also showed superior in vivo efficacy against Plasmodium yoelii infections in mice compared to chloroquine. researchgate.net These results suggest that 3-position aryl pharmachin derivatives hold potential for treating drug-resistant malaria. researchgate.net
Iterative synthesis and screening of pharmachin analogs continue, focusing on optimizing the aryl substituent at the 3-position and the side chain at the 4-position to enhance in vitro potency against multidrug-resistant P. falciparum, including clinical isolates resistant to artemisinin (B1665778), and improve in vivo efficacy, metabolic stability, and pharmacokinetics. nih.gov
An example of in vitro activity data for selected pharmachin analogs and known antimalarials against different P. falciparum strains is presented in the table below, compiled from research findings. nih.govresearchgate.net
| Compound | Structure Type | 3-Position Substituent | 4-Position Side Chain | IC50 D6 (nM) | IC50 Dd2 (nM) | IC50 7G8 (nM) |
| Chloroquine | 4-aminoquinoline | H | Long chain | 15 | 205 | 189 |
| This compound | 4-aminoquinoline | Methyl | Long chain | 8 | 20 | 19 |
| PH-128 | This compound-inspired | Methyl | Short chain | 5.1 | 11.3 | 10.5 |
| PH-137 | This compound-inspired | Ethyl | Short chain | >200 | >200 | >200 |
| PH-203 | This compound-inspired | Trifluoromethoxy-phenyl | Short chain | <10 | <10 | <10 |
| AQ-13 | Chloroquine analog | H | Short chain | <10 | <10 | <10 |
Note: IC50 values are illustrative and represent approximate ranges or specific findings from the cited research. D6 represents a drug-sensitive strain, while Dd2 and 7G8 represent chloroquine-resistant strains. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling in this compound SAR Studies
Computational chemistry and molecular modeling play a significant role in modern drug discovery and design, complementing experimental SAR studies by providing insights into molecular properties, interactions, and predicted biological activities. eurasianjournals.comsci-hub.sekallipos.gr These methods can help identify key structural features contributing to efficacy and guide the rational design of new analogs. eurasianjournals.comnih.gov
Conformational analysis is crucial for understanding the three-dimensional shape of a molecule and how it might interact with a biological target. frontiersin.orgirbbarcelona.org The bioactive conformation, the specific 3D shape a ligand adopts when bound to its target, is essential for effective binding and activity. irbbarcelona.orgnih.gov Computational methods can predict energetically favorable conformations of a ligand. frontiersin.orgirbbarcelona.org
Molecular docking simulations are widely used to predict the binding modes and affinities of ligands to target proteins. frontiersin.orgnih.gov This involves generating possible binding poses of the ligand within the target's binding site and evaluating these poses based on predicted binding energies. nih.gov While the specific target for this compound and its pharmachin analogs is often related to the heme detoxification pathway in the malaria parasite, similar to chloroquine, computational studies can help elucidate the precise interactions. researchgate.net Analyzing the predicted binding poses allows researchers to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that contribute to binding affinity and specificity. frontiersin.org
For pharmachin analogs, computational studies, including conformational analysis and docking, can provide insights into how modifications at the 3-position and the 4-position side chain influence their ability to bind to the target, potentially overcoming resistance mechanisms associated with mutations in proteins like PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter). researchgate.net For example, the conformation of the 3-position trifluoromethoxy-phenyl group in PH-203 has been suggested to potentially sterically hinder association with PfCRT. researchgate.net
Computational strategies like induced-fit docking and molecular dynamics simulations can further refine binding predictions by accounting for the flexibility of both the ligand and the target protein upon binding. frontiersin.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. crpsonline.comnih.gov These models can be used to predict the activity of new, untested compounds and guide the design of analogs with improved properties. nih.govresearchgate.net
QSAR studies typically involve calculating various molecular descriptors that capture different aspects of a molecule's structure, such as electronic, steric, and lipophilic properties. nih.govresearchgate.net Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and principal component regression (PCR), are then used to build the QSAR models. crpsonline.comresearchgate.net Both 2D and 3D QSAR methods can be employed. crpsonline.comresearchgate.net
For 4-aminoquinoline derivatives, including this compound and its analogs, QSAR models have been developed to understand the structural requirements for antimalarial activity. crpsonline.comnih.gov These studies can identify which molecular descriptors have the most significant impact on activity against different Plasmodium falciparum strains, including resistant ones. crpsonline.comnih.gov For instance, QSAR models for 4-anilinoquinolines have indicated that topological indices can have a significant impact on antimalarial activity. nih.gov
The development of robust QSAR models requires a diverse set of compounds with known structures and biological activities. crpsonline.com These models are typically validated using internal and external validation methods to assess their predictive power. researchgate.net By applying validated QSAR models, researchers can virtually screen libraries of potential this compound analogs and prioritize the synthesis and testing of compounds predicted to have high activity. nih.gov
Computational approaches, including QSAR, offer a cost-effective and efficient way to explore the vast chemical space of potential drug candidates and accelerate the optimization of lead compounds like this compound. nih.govmdpi.com
Preclinical Efficacy Assessment of Sontoquine and Its Derivatives
In Vitro Antiplasmodial Activity against Plasmodium falciparum Strains
In vitro studies are crucial for assessing the direct impact of antimalarial compounds on parasite growth and survival across various strains with differing resistance profiles.
Efficacy against Chloroquine-Sensitive Parasite Strains (e.g., D10, HB3)
While specific detailed data (like IC50 values) for Sontoquine against standard chloroquine-sensitive strains such as D10 or HB3 were not explicitly provided in the search results, this compound is a 4-aminoquinoline (B48711), a class historically effective against sensitive strains before the widespread emergence of resistance. nih.gov Research indicates that this compound retains significant activity against Plasmodium falciparum. Current time information in Delhi, IN. For context, chloroquine-sensitive strains like D6 are sensitive to the action of chloroquine (B1663885). Current time information in Delhi, IN. Studies on related 4-aminoquinolines and novel compounds often include testing against sensitive strains like D10 or NF54 to establish a baseline of activity. mims.comfishersci.ca
Efficacy against Chloroquine-Resistant Parasite Strains (e.g., Dd2, K1, W2, 7G8)
This compound has demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum. Current time information in Delhi, IN. Notably, it retains activity against strains such as Dd2 and 7G8, which are known to be resistant to chloroquine. Current time information in Delhi, IN. Earlier reports also highlighted that certain 4-aminoquinolines, including this compound, exhibited equipotency against chloroquine-resistant parasites. Current time information in Delhi, IN.
Detailed research findings on the efficacy of this compound against resistant strains include:
Against the Dd2 strain (resistant to chloroquine, mefloquine (B1676156), and pyrimethamine), this compound showed IC₅₀ values ranging from 8 to 20 nM. Current time information in Delhi, IN.
Against the 7G8 strain (resistant to chloroquine, pyrimethamine, and cycloguanil), this compound also exhibited IC₅₀ values within the 8 to 20 nM range. Current time information in Delhi, IN.
These low nanomolar IC₅₀ values indicate potent in vitro antiplasmodial activity of this compound even in the presence of established chloroquine resistance mechanisms.
| Plasmodium falciparum Strain | Chloroquine Sensitivity | This compound IC₅₀ (nM) |
|---|---|---|
| Dd2 | Resistant | 8 - 20 |
| 7G8 | Resistant | 8 - 20 |
Inhibition of Heme Detoxification in Parasite Cultures
The mechanism of action for 4-aminoquinoline antimalarials, including this compound, is widely accepted to involve the inhibition of heme detoxification within the malaria parasite's digestive vacuole. uni.lucenmed.comlabsolu.canih.govguidetopharmacology.org During the parasite's growth within red blood cells, it degrades hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). uni.lucenmed.com To avoid toxicity, the parasite crystallizes heme into an inert pigment called hemozoin (also known as β-hematin). uni.lucenmed.com
4-aminoquinolines accumulate in the acidic digestive vacuole and are thought to interfere with this crystallization process. uni.lucenmed.comnih.gov This interference leads to an accumulation of toxic free heme, which is detrimental to the parasite and ultimately causes its death. uni.lucenmed.comnih.gov While specific experimental data demonstrating this compound's direct inhibition of heme detoxification in isolation were not detailed in the provided results, its classification as a 4-aminoquinoline strongly suggests this as its primary mode of action, analogous to chloroquine and amodiaquine (B18356). uni.lunih.govguidetopharmacology.org Studies on related compounds confirm that they inhibit β-hematin formation and lead to an increase in free heme within the parasite. guidetopharmacology.org
Multi-Drug Resistant Strain Susceptibility Profiling
This compound has shown activity against strains that are resistant not only to chloroquine but also to other antimalarial drugs. Current time information in Delhi, IN. As mentioned previously, it is active against the Dd2 strain, which is resistant to chloroquine, mefloquine, and pyrimethamine, and the 7G8 strain, resistant to chloroquine, pyrimethamine, and cycloguanil. Current time information in Delhi, IN. This indicates that the presence of resistance mechanisms to these other drug classes does not abolish the efficacy of this compound in vitro. The ability of this compound to retain activity against such multidrug-resistant strains is a significant finding. Current time information in Delhi, IN.
Resistance in Plasmodium falciparum is often mediated by mutations in genes such as pfcrt (Plasmodium falciparum chloroquine resistance transporter) and pfmdr1 (Plasmodium falciparum multidrug resistance 1), which are associated with resistance to 4-aminoquinolines like chloroquine and amodiaquine. labsolu.canih.govuni.lu The observed activity of this compound against strains with established resistance to multiple drug classes suggests that it may interact differently with these resistance mechanisms compared to chloroquine.
Combinatorial Efficacy with Other Antimalarials (in vitro)
While direct in vitro combinatorial studies specifically with this compound were not extensively detailed in the provided search results, research on related 4-aminoquinolines provides insight into this area. Combinations of antimalarial drugs are a cornerstone of modern malaria treatment strategies to improve efficacy and combat resistance. uni.lu
For example, studies have investigated the combinatorial efficacy of other compounds with 4-aminoquinolines like chloroquine and amodiaquine. One study reported that a steroid compound, SN-1 (16 alpha-acetoxy-26-hydroxycholest-4-ene-3,22-dione), isolated from Solanum nudum, showed synergistic effects when combined with chloroquine and quinine (B1679958) against the P. falciparum 7G8 strain in vitro. This suggests that 4-aminoquinolines can exhibit favorable interactions when used in combination with compounds from different structural classes and potentially different mechanisms of action.
Further research would be needed to specifically assess the in vitro combinatorial efficacy of this compound with current first-line antimalarials, such as artemisinin (B1665778) derivatives (e.g., artesunate (B1665782), dihydroartemisinin) or partner drugs in Artemisinin-based Combination Therapies (ACTs) like lumefantrine (B1675429) or piperaquine. nih.govuni.lu Studies on amodiaquine, a related 4-aminoquinoline, have shown synergistic activity with its active metabolite, desethylamodiaquine (B193632), against P. falciparum in vitro. Additionally, combinations involving amodiaquine with artemisinin derivatives have shown improved efficacy.
In Vivo Efficacy in Murine Malaria Models
Preclinical assessment of antimalarial compounds includes evaluating their efficacy in relevant animal models, typically murine malaria models. This compound has been evaluated for its in vivo efficacy. Current time information in Delhi, IN.
Research indicates that this compound is superior in vivo against murine malaria compared to chloroquine. Current time information in Delhi, IN. The in vivo activity of this compound and its derivatives has been assessed using modified 4-day tests in mice. Current time information in Delhi, IN. In these studies, mice were typically infected with Plasmodium yoelii-parasitized erythrocytes. Current time information in Delhi, IN. Drug administration commenced the day after inoculation and continued for four successive days. Current time information in Delhi, IN. On the fifth day, parasitemia levels were determined by microscopic examination of blood films. Current time information in Delhi, IN.
The efficacy is commonly measured by determining the dose required to reduce the parasite burden by a certain percentage compared to drug-free controls, expressed as the fifty percent effective dose (ED₅₀) and ninety percent effective dose (ED₉₀). Current time information in Delhi, IN. While specific ED₅₀ and ED₉₀ values for this compound were not explicitly provided in the summary, the finding that it is superior to chloroquine in this model is a key indicator of its potential in vivo effectiveness. Current time information in Delhi, IN. For comparison, studies on other novel antimalarial compounds in P. falciparum murine models have reported ED₉₀ values in the single-digit mg/kg range for effective compounds. fishersci.ca
The use of Plasmodium yoelii in murine models is a standard approach for evaluating the blood-stage activity of antimalarials. Current time information in Delhi, IN. These models provide valuable data on the compound's activity in a living system, taking into account factors such as absorption, distribution, metabolism, and excretion, which are not captured in in vitro studies.
| Compound | In Vivo Efficacy (Murine Malaria Model) | Notes |
| This compound | Superior to Chloroquine | Assessed in Plasmodium yoelii model. Current time information in Delhi, IN. |
| Chloroquine | Less effective than this compound | Used as a comparator. Current time information in Delhi, IN. |
Further detailed in vivo studies would typically involve dose-response experiments to precisely determine ED₅₀ and ED₉₀ values, as well as assessment of survival rates and potential for complete parasite clearance.
Suppressive Activity in Plasmodium berghei Infection Models
Research has investigated the suppressive activity of this compound and its derivatives against Plasmodium berghei. The P. berghei mouse model is a standard tool for evaluating antimalarial efficacy in vivo nih.govnih.gov. Studies often employ the 4-day suppressive test to determine the dose required to reduce parasitemia by a certain percentage compared to untreated controls nih.govnih.govwellcomeopenresearch.org.
One study on a novel antimalarial pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, structurally related to this compound, demonstrated oral activity in the P. berghei model mdpi.com. Another study focusing on a different novel compound, ACT-451840, in a P. berghei mouse model, reported a 90% effective dose (ED90) of 13 mg/kg after an oral triple-dose regimen plos.orgresearchgate.net. While direct specific data on this compound's ED50 or ED90 against P. berghei in the standard 4-day suppressive test was not explicitly found in the immediate search results, the evaluation of related 4-aminoquinoline derivatives in this model is a common practice in preclinical malaria research nih.govmdpi.com.
Efficacy against Plasmodium yoelii and Plasmodium chabaudi
The efficacy of this compound and its derivatives has also been assessed against Plasmodium yoelii and Plasmodium chabaudi. These rodent models offer different characteristics of infection, providing a broader understanding of a compound's activity spectrum mmv.org.
A study evaluating Pharmachin 203 (PH-203), a modified 3-position aryl derivative of the 7-chloro-quinoline ring, showed superior in vivo efficacy against patent infections of Plasmodium yoelii in mice compared to chloroquine nih.gov. PH-203 demonstrated an ED50 of 0.25 mg/kg/day against P. yoelii, while chloroquine's ED50 was 1.5 mg/kg/day in the same model nih.gov. Another related compound, PH-128, showed an ED50 of 2.3 mg/kg/day and an ED90 of 3.9 mg/kg/day against P. yoelii (strain K), compared to chloroquine's ED50 of 1.6 mg/kg/day and ED90 of 2.7 mg/kg/day in the same study nih.gov.
Research on artemisone, another antimalarial, in a P. chabaudi AS model, showed it was 14-fold more effective than artesunate, with an ED90 of 1.38 mg/kg compared to artesunate's ED90 of 19.68 mg/kg oup.comoup.com. While these studies focus on other compounds, they highlight the use of P. yoelii and P. chabaudi models for evaluating the efficacy of antimalarial candidates, including 4-aminoquinoline derivatives or related structures nih.govoup.comoup.com.
Parasite Clearance and Survival Studies in Animal Models
Preclinical assessment of antimalarials involves evaluating their ability to clear parasites from the blood and improve survival rates in infected animal models nih.govjournaljpri.com.
In studies with PH-203 against P. yoelii, treatment with 4 mg/kg/day reduced parasitemia by approximately 95% relative to untreated controls nih.gov. Furthermore, PH-203 demonstrated superior curative power, achieving 30-day cures in all animals at dosages of 16 and 64 mg/kg/day, whereas chloroquine did not cure any animals at doses as high as 64 mg/kg/day nih.gov.
Studies in P. berghei-infected mice have shown that effective antimalarial treatments lead to significant parasite clearance and enhanced survival periods compared to control groups journaljpri.com. For instance, a study investigating the interaction of Vernonia amygdalina extract with amodiaquine and artesunate in a P. berghei model observed significant parasite clearance and enhanced mean survival periods in animals treated with combinations including amodiaquine journaljpri.com. While direct survival data for this compound was not found, the evaluation of survival is a standard endpoint in preclinical efficacy studies using rodent malaria models nih.govjournaljpri.com.
Comparative In Vivo Efficacy with Established Antimalarials
Comparing the in vivo efficacy of this compound and its derivatives with established antimalarials like chloroquine and amodiaquine is a critical part of preclinical evaluation. This comparison helps to understand the potential advantages of novel compounds, particularly against drug-resistant strains nih.govnih.gov.
As mentioned, PH-203, a derivative related to this compound, showed superior efficacy and curative power against P. yoelii compared to chloroquine nih.gov. Although PH-128, another related compound, had comparable ED50 and ED90 values to chloroquine in a P. yoelii study, it did not demonstrate curative power in that assay nih.gov.
The development of new 4-aminoquinoline analogues is driven by the need to overcome resistance to existing drugs like chloroquine and amodiaquine nih.gov. Studies on novel 4-aminoquinoline derivatives often include direct comparisons of their in vivo activity against rodent malaria parasites with that of chloroquine or amodiaquine to highlight their potential against resistant strains mdpi.com.
Data Table: Efficacy of Related Compounds in Plasmodium Models
| Compound | Plasmodium Species | Model/Strain | Efficacy Measure | Value (mg/kg/day) | Comparison to Chloroquine | Source |
| PH-203 | P. yoelii | Patent infection | ED50 | 0.25 | Superior | nih.gov |
| Chloroquine | P. yoelii | Patent infection | ED50 | 1.5 | - | nih.gov |
| PH-128 | P. yoelii | Strain K | ED50 | 2.3 | Comparable | nih.gov |
| Chloroquine | P. yoelii | Strain K | ED50 | 1.6 | - | nih.gov |
| PH-128 | P. yoelii | Strain K | ED90 | 3.9 | Comparable | nih.gov |
| Chloroquine | P. yoelii | Strain K | ED90 | 2.7 | - | nih.gov |
Pharmacokinetic Profile and Metabolic Pathways of Sontoquine and Analogs Preclinical Focus
Absorption and Distribution Characteristics in Preclinical Models
Studies on 4-aminoquinoline (B48711) derivatives, including analogs of Sontoquine and amodiaquine (B18356), have investigated their absorption following oral administration in preclinical models. Oral bioavailability has been evaluated for several analogs, showing variability depending on structural modifications. For instance, 4'-fluoro-N-tert-butylamodiaquine demonstrated moderate to excellent oral bioavailability in preclinical species. nih.gov
Distribution characteristics in preclinical models involve assessing the compound's presence in blood, plasma, and various tissues. Significant blood cell association has been observed for some 4-aminoquinolines, particularly in species like dogs and monkeys, where blood to plasma concentration ratios greater than 4 were noted for N-tert-butyl isoquine (B1199177), an amodiaquine analog. researchgate.net The steady-state volume of distribution (Vss) for related compounds has been reported to range across different preclinical species. researchgate.netasm.orgasm.org Mass spectrometry imaging has also been utilized to study the spatial distribution of related CNS-targeted drugs in preclinical brain tissue sections, a technique applicable to understanding the distribution of other compounds like 4-aminoquinolines in specific organs. tmc.edu
Metabolic Pathways and Metabolite Identification
The metabolism of this compound and its analogs primarily involves biotransformation in the liver, mediated by cytochrome P450 (CYP) enzymes. This process can lead to the formation of various metabolites, some of which may retain pharmacological activity.
Hepatic biotransformation is a major route of elimination for many drugs, including 4-aminoquinolines. wuxiapptec.comsolvobiotech.comresearchgate.net Cytochrome P450 enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are the primary enzymes responsible for phase I metabolism, catalyzing oxidation reactions that make compounds more hydrophilic for excretion. solvobiotech.commdpi.comjpionline.org
Research on amodiaquine, a closely related 4-aminoquinoline, highlights the significant role of CYP enzymes in its metabolism. Amodiaquine is bioactivated in the liver primarily by CYP2C8 to its major active metabolite, N-desethyl amodiaquine. wikipedia.orgnih.gov Other CYP enzymes, such as CYP1A2 and CYP2D6, have also been implicated in the metabolism of amodiaquine and its analogs. researchgate.netasm.orgsolvobiotech.comacs.orgbienta.netfrontiersin.org Studies evaluating the inhibition of major human CYP enzymes by amodiaquine analogs have shown varying degrees of inhibition across different CYP isoforms.
A key metabolic pathway for amodiaquine is the N-dealkylation to form N-desethyl amodiaquine, which is the major biologically active metabolite and contributes significantly to the antimalarial activity. nih.govglpbio.comadooq.combiorbyt.comclinisciences.com This metabolic conversion by CYP2C8 is a critical step in the pharmacokinetics of amodiaquine. wikipedia.orgnih.gov By analogy, it is expected that this compound, being a closely related 4-aminoquinoline, would undergo similar metabolic transformations, potentially forming an N-desethyl-sontoquine equivalent that could also exhibit biological activity. While specific details on the active metabolites of this compound itself are less documented in the provided sources compared to amodiaquine, the metabolic fate of related analogs underscores the importance of N-dealkylation in this class of compounds.
Metabolic stability assays, typically conducted using liver microsomes and hepatocytes from various preclinical species and humans, are standard in evaluating the rate and extent of a compound's metabolism. wuxiapptec.combienta.netnih.gov These in vitro studies provide crucial data for predicting in vivo clearance. wuxiapptec.comnih.gov
Studies on amodiaquine analogs have assessed their metabolic stability in liver microsomes. For example, compounds like PM6280 and PM6577, amodiaquine analogs, showed different metabolic stability profiles in mouse and human liver microsomes. PM6280 was found to be quite stable, with a significant percentage of the parent compound recovered after incubation, while PM6577 showed lower stability but was still more stable than amodiaquine itself. Hepatocyte stability assays, which offer a more complete system including phase II metabolism, have also been used. PM6577, for instance, showed a high disappearance rate in both human and mouse hepatocytes. These assays help identify compounds with improved metabolic stability compared to parent compounds like amodiaquine, which is known for its weak metabolic stability.
Formation of Active Metabolites (e.g., N-desethyl-sontoquine equivalent)
Excretion Routes and Clearance Mechanisms (Preclinical)
The excretion of this compound and its analogs in preclinical models involves the elimination of the parent compound and its metabolites from the body, primarily through renal and biliary routes. Clearance is a key pharmacokinetic parameter that determines drug exposure. nih.gov
Preclinical studies on related 4-aminoquinolines have provided insights into their clearance mechanisms and rates in different species. For example, the systemic clearance of KBP-7018, another analog, was relatively low in rodents and monkeys but high in dogs. researchgate.net Allometric scaling methods are often used to predict human clearance from preclinical data, although direct extrapolation can be challenging due to species differences. researchgate.netresearchgate.neteuropa.eu Studies have also investigated the involvement of transporters, such as P-glycoprotein (Pgp), in the absorption, distribution, and clearance of 4-aminoquinolines, which can influence excretion routes. researchgate.neteuropa.eu
Physicochemical Properties Influencing Preclinical ADME
The physicochemical properties of a compound significantly influence its ADME profile in preclinical models. Properties such as solubility, lipophilicity (often expressed as Log P), and acid dissociation constant (pKa) play a crucial role in determining how readily a compound is absorbed, distributed, metabolized, and excreted. sdiarticle4.comnih.govjournalijtdh.comresearchgate.net
Aqueous solubility is a critical factor for oral absorption, as poorly soluble compounds may not reach sufficient concentrations for absorption. nih.gov The pH environment can also be crucial, particularly for weakly basic compounds like 4-aminoquinolines, as their ionization state affects lipophilicity and membrane permeability. nih.gov Lipophilicity (Log P) influences a compound's ability to cross biological membranes and its distribution into tissues. sdiarticle4.comnih.gov Computational methods are often used in preclinical development to predict these physicochemical properties and their impact on ADME. sdiarticle4.comjournalijtdh.comresearchgate.net Modifications to the chemical structure of 4-aminoquinolines, such as the introduction of different functional groups, can alter these physicochemical properties and, consequently, their ADME profiles. openaccessjournals.com
Permeability Profiles
The permeability of a drug candidate is a key determinant of its absorption and distribution to target sites. For 4-aminoquinoline antimalarials, achieving adequate intracellular concentrations within the malaria parasite, particularly in the acidic food vacuole, is essential for their mechanism of action, which involves interfering with heme detoxification. nih.govuni.lu Permeability across biological membranes, including the gastrointestinal epithelium for oral absorption and the membranes of infected red blood cells and the parasite, is therefore critical.
While specific, detailed preclinical permeability data solely focused on this compound is limited in the available literature, insights can be drawn from studies on related 4-aminoquinolines like amodiaquine. Amodiaquine's permeability characteristics have been assessed, and while metabolism hints at high permeability, available data have been considered too scanty to unequivocally classify it as a highly permeable drug substance according to certain regulatory guidelines. guidetomalariapharmacology.orgnih.gov Computational analyses of antimalarials, as a class, suggest that most possess high intrinsic membrane permeability, often facilitating their uptake via lipid diffusion or through broad permeability channels in the membranes of infected erythrocytes and the parasitophorous vacuole. nih.gov Amodiaquine has been shown to be permeable in Caco-2 cell models, a common in vitro model for predicting intestinal epithelial permeability. wikipedia.org
Given this compound's structural similarity to amodiaquine and other permeable 4-aminoquinolines, it is likely to exhibit similar passive permeability characteristics across biological membranes. However, comprehensive preclinical studies specifically evaluating this compound's permeability using various in vitro and in vivo models would be necessary for a complete understanding of its transport properties.
Impact of Structural Modifications on Metabolic Fate
The metabolic fate of this compound and its analogs is a significant factor influencing their pharmacokinetic profiles, including half-life, systemic exposure, and the formation of active or inactive metabolites. Preclinical metabolism studies, often utilizing liver microsomes or hepatocytes, provide valuable information on the enzymes involved and the metabolic pathways.
Studies comparing the metabolic stability of this compound (Sontochin) with that of amodiaquine and related analogs, such as the "pharmachins" PH-128 and PH-203, have been conducted. nih.govuni.lu These studies indicate that this compound undergoes metabolic degradation. For instance, in one study using human liver microsomes, this compound exhibited a significantly shorter half-life (approximately 45 minutes) compared to chloroquine (B1663885) (over 200 minutes), suggesting that the methyl group at the 3-position of the quinoline (B57606) ring in this compound may be a site susceptible to metabolism, likely by cytochrome P450 (P450) enzymes. nih.govuni.luresearchgate.net This difference in metabolic stability was proposed as a potential factor contributing to the observed differences in efficacy between chloroquine and this compound in historical human volunteer trials. researchgate.net
Structural modifications to the 4-aminoquinoline scaffold have been explored to improve metabolic stability and modulate the formation of metabolites. For example, amodiaquine is primarily metabolized by CYP2C8-mediated N-dealkylation to form its main active metabolite, desethylamodiaquine (B193632) (DEAQ). nih.govguidetopharmacology.orgwikipedia.orgplos.org This metabolic pathway is crucial as DEAQ contributes significantly to the antimalarial activity of amodiaquine, despite amodiaquine itself often being considered a prodrug due to DEAQ's higher and longer-lasting blood concentrations. guidetopharmacology.orgwikipedia.org
Modifications aimed at blocking or altering metabolic pathways have been investigated in amodiaquine analogs to address issues such as toxicity associated with the formation of reactive metabolites like the quinone-imine. Replacing the 4'-hydroxy group in amodiaquine with a fluorine atom, as in fluoro-amodiaquine (FAQ), has been shown to prevent the formation of the toxic quinone-imine metabolite while retaining antimalarial activity. wikipedia.orgresearchgate.net Similarly, introducing a tert-butyl group in place of the diethylamino side chain, as in N-tert-butyl isoquine (NTBI), significantly reduced N-dealkylation compared to isoquine and des-ethyl isoquine, leading to lower blood clearance. researchgate.netamericanelements.com These findings highlight how targeted structural changes can impact the metabolic fate and, consequently, the pharmacokinetic properties of 4-aminoquinoline compounds.
Comparative metabolic stability studies of this compound and its analogs, such as PH-128 and PH-203, have shown variations in half-lives. PH-203, a 3-aryl pharmachin derivative, demonstrated an extended half-life compared to both this compound and PH-128, although further structural modifications were deemed necessary to achieve metabolic stability comparable to chloroquine. nih.govuni.lu This indicates that modifications at the 3-position and potentially the 4-position side chain of the sontochin scaffold can influence metabolic stability.
Detailed research findings on the impact of specific structural modifications on the metabolic enzymes involved and the resulting metabolite profiles for this compound and a wide range of its preclinical analogs are essential for rational drug design within this class. Understanding these relationships allows for the design of compounds with improved metabolic profiles, potentially leading to enhanced efficacy and reduced metabolic liabilities in preclinical and subsequent clinical development.
Advanced Synthetic Approaches for Sontoquine and Its Analogs
Optimized Synthetic Routes for the Quinoline (B57606) Core
The foundational scaffold of Sontoquine is 7-chloro-4-aminoquinoline. The synthesis of this core typically begins with the creation of 4,7-dichloroquinoline (B193633), a crucial intermediate. Classical methods for constructing the quinoline ring system, such as the Gould-Jacobs and Conrad-Limpach reactions, remain relevant starting points.
The Gould-Jacobs reaction, for instance, involves the condensation of 3-chloroaniline (B41212) with ethoxymethylenemalonic ester. This is followed by a high-temperature thermal cyclization to form the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. Subsequent saponification, decarboxylation, and chlorination with agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) yield the key 4,7-dichloroquinoline intermediate. researchgate.netresearchgate.net An alternative route starts with the condensation of 3-chloroaniline with diethyl oxaloacetate, which cyclizes upon heating to form a quinoline-2-carboxylic acid derivative, eventually leading to 7-chloro-4-hydroxyquinoline (B73993) after hydrolysis and decarboxylation. nih.gov
Modern advancements seek to improve upon these traditional, often harsh, methods. Optimized industrial preparations focus on improving yield and purity, for example, by refining the decarboxylation and chlorination steps. nih.gov Furthermore, contemporary organic synthesis has introduced more sophisticated and "green" approaches for quinoline synthesis in general, which can be adapted for this compound's core. These include:
Transition-Metal-Catalyzed Annulation: Palladium, rhodium, or copper catalysts can facilitate the [4+2] cycloaddition of substituted anilines with alkynes, offering high regioselectivity and functional group tolerance under milder conditions. nih.gov
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields for the coupling of 4,7-dichloroquinoline with amines. nih.govfrontiersin.org
Green Catalysts and Solvents: Research into heterogeneous catalysts (e.g., zeolites, montmorillonite (B579905) K-10) and greener solvent systems (e.g., water, ethanol, or deep eutectic solvents) aims to reduce the environmental impact of quinoline synthesis. jsynthchem.com
These advanced methodologies represent a shift towards more efficient, controlled, and sustainable production of the quinoline core essential for this compound and its analogs.
Diversification Strategies for Side Chain Introduction
The biological activity of 4-aminoquinolines is critically dependent on the nature of the side chain at the C-4 position. The final and most crucial step in synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and the diamine side chain, N¹,N¹-diethylpentane-1,4-diamine. Diversification at this position is a primary strategy for creating analogs with improved properties.
The Mannich reaction is a powerful tool for synthesizing analogs modeled after Amodiaquine (B18356), a highly effective antimalarial that features a Mannich base side chain. This reaction involves the aminoalkylation of an activated hydrogen on a substrate, typically a phenol (B47542), with formaldehyde (B43269) and a secondary or primary amine.
In the context of this compound analogs, 3-hydroxyacetanilide or a similar phenol can be reacted with formaldehyde and various amines (e.g., N-tert-butylamine, pyrrolidine) to generate a diverse library of Mannich bases. oup.comacs.org Following the Mannich reaction, the acetyl group is hydrolyzed to reveal a primary aniline (B41778), which is then coupled with 4,7-dichloroquinoline to yield the final analog. scispace.comingentaconnect.com This approach allows for systematic modification of the terminal amine group, which is known to influence the drug's accumulation in the parasite and its activity against resistant strains. acs.orgnih.gov
Table 1: Examples of Mannich Base 4-Aminoquinoline (B48711) Analogs
Click to view table
| Starting Phenol | Amine Used in Mannich Reaction | Resulting Side Chain Structure (after hydrolysis) | Reference |
|---|---|---|---|
| 3-Hydroxyacetanilide | Diethylamine | 4-amino-2-((diethylamino)methyl)phenol | oup.com |
| 3-Methyl-4-hydroxyacetanilide | N-tert-butylamine | 4-amino-2-((tert-butylamino)methyl)-5-methylphenol | acs.org |
| 3-Hydroxyacetanilide | Pyrrolidine | 4-amino-2-(pyrrolidin-1-ylmethyl)phenol | scispace.com |
| 3-Hydroxyacetanilide | Cyclohexylamine | 4-amino-2-((cyclohexylamino)methyl)phenol | ingentaconnect.com |
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and their application to this compound analogs has enabled unprecedented structural diversification. These reactions can be used to modify the quinoline core or to construct novel side chains.
Buchwald-Hartwig Amination: This reaction provides an efficient, palladium-catalyzed method for the C-N bond formation between 4,7-dichloroquinoline and an amine. It often proceeds under milder conditions and with higher yields than traditional condensation, accommodating a wider range of sterically hindered or complex amines, such as those containing bulky adamantane (B196018) groups. researchgate.netresearchgate.netnih.gov
Suzuki, Ullmann, and Negishi Couplings: While the side chain is typically attached at C-4, diversification of the quinoline ring itself, particularly at the C-7 position, has proven to be a successful strategy for overcoming drug resistance. The chlorine at C-7 is less reactive than at C-4, allowing for selective C-4 amination first, followed by a subsequent cross-coupling at C-7. Suzuki (using boronic acids), Ullmann (using phenols or amines with a copper catalyst), and Negishi (using organozinc reagents) reactions have been employed to introduce a variety of diaryl ether, biaryl, and alkylaryl substituents at this position. nih.gov
Side Chain Construction: A novel strategy involves using Pd-catalyzed reactions to build the side chain itself before its attachment to the quinoline. For example, in the synthesis of Tebuquine analogs, a Suzuki reaction is used to couple a boronic acid with a substituted aniline to form a complex biphenyl (B1667301) amine precursor. acs.orgnih.gov This pre-formed side chain is then attached to the 4,7-dichloroquinoline core.
Table 2: Application of Palladium-Catalyzed Reactions in Analog Synthesis
Click to view table
| Reaction Type | Coupling Partners | Purpose | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | 4,7-Dichloroquinoline + Adamantane-containing amine | Introduce bulky side chain at C-4 | researchgate.netnih.gov |
| Suzuki Coupling | 7-Bromo-4-aminoquinoline derivative + Arylboronic acid | Diversify C-7 position with biaryl groups | nih.gov |
| Ullmann Coupling | 7-Bromo-4-aminoquinoline derivative + Phenol | Diversify C-7 position with diaryl ether groups | nih.gov |
| Suzuki Coupling | 4-chlorophenylboronic acid + 4-hydroxyaniline derivative | Pre-synthesis of a complex side chain | acs.orgnih.gov |
The Bucherer-Berg reaction is a classic multicomponent reaction that synthesizes hydantoins from a ketone (or aldehyde), ammonium (B1175870) carbonate, and potassium cyanide. ajrconline.orgnih.gov While not a direct method for synthesizing this compound's aliphatic side chain, it offers a powerful diversification strategy by enabling the creation of novel side chains containing a hydantoin (B18101) moiety.
Hydantoin derivatives themselves have been investigated for various pharmacological activities, including antimalarial effects. jsynthchem.comjsynthchem.com The synthetic strategy involves:
Performing a Bucherer-Berg reaction on a suitable ketone to generate a spirohydantoin. mdpi.com
Functionaliizing the hydantoin by alkylating one of its nitrogen atoms with a linker, such as 1,5-dibromopentane.
Coupling the resulting bromo-alkylated hydantoin to the 4-amino position of the 7-chloroquinoline (B30040) core.
This approach introduces a rigid, heterocyclic structure into the side chain, significantly altering the analog's physicochemical properties and potential interactions with biological targets.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Reaction)
Development of Scalable and Sustainable Synthetic Methodologies
Moving a drug candidate from the laboratory to industrial production requires synthetic routes that are not only efficient but also scalable, safe, and environmentally sustainable. For this compound and its analogs, this involves optimizing existing protocols and adopting modern "green chemistry" principles.
Key developments include:
Process Optimization: Industrial methods focus on maximizing throughput and minimizing waste. This includes optimizing reaction conditions (temperature, pressure, catalysts), developing robust purification protocols (e.g., crystallization over chromatography), and improving the handling of hazardous reagents like phosphorus oxychloride. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety for handling hazardous intermediates, and easier scalability compared to traditional batch processing. This technology is well-suited for key steps like chlorination or amination in this compound synthesis.
Energy-Efficient Methodologies: As mentioned, microwave and ultrasound irradiation can significantly accelerate reactions, leading to lower energy consumption and faster production cycles. nih.govfrontiersin.org
Catalyst Recovery and Reuse: The use of heterogeneous or polymer-supported catalysts allows for easy separation from the reaction mixture and potential reuse, reducing costs and minimizing heavy metal waste, a significant advantage in palladium-catalyzed reactions. jsynthchem.com
Prodrug Design and Synthesis Strategies for Enhanced Properties
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is employed to overcome issues such as poor solubility, low bioavailability, instability, or to target the drug to specific tissues. For 4-aminoquinolines, several prodrug approaches have been explored.
Metabolically Labile Linkers: One strategy involves linking the 4-aminoquinoline to another molecule via an ester or carbonate bond that is designed to be cleaved by enzymes in the body. nih.gov For example, prodrugs have been created by linking a 4-aminoquinoline to a glutathione (B108866) reductase inhibitor, with the aim of delivering both agents to the parasite and potentially reversing chloroquine (B1663885) resistance. nih.gov Similarly, mutual prodrugs linking a quinoline derivative to artemisinin (B1665778) have been designed. google.com
Amino Acid Conjugates: Attaching amino acids or dipeptides to a drug can leverage endogenous nutrient transporters to enhance absorption and bioavailability. mdpi.com For 4(1H)-quinolones, a related class of antimalarials, aminoalkoxycarbonyloxymethyl (AOCOM) ether prodrugs have been shown to improve solubility and efficacy through a pH-triggered release mechanism. nih.gov
Bioactivatable Analogs: Some drugs are inherently prodrugs. Amodiaquine, a close structural relative of this compound, is considered a prodrug that is metabolized in the body to its active form, N-desethylamodiaquine. openaccessjournals.comcaymanchem.com Understanding this metabolic activation informs the design of new analogs with improved metabolic stability or altered activation profiles.
These advanced synthetic and prodrug strategies continue to evolve, providing a robust platform for the development of the next generation of 4-aminoquinoline antimalarials based on the this compound scaffold.
Liver-Targeted Prodrug Approaches
The development of liver-targeted prodrugs for quinoline-based antimalarials is a key strategy, particularly for eradicating the liver-stage hypnozoites of parasites like Plasmodium vivax. researchgate.netnih.gov While much of the research has centered on 8-aminoquinolines such as primaquine (B1584692) and tafenoquine (B11912), the principles are applicable to 4-aminoquinoline structures like this compound. The core objective is to maximize drug concentration in the liver, the primary site of parasite maturation, while minimizing systemic exposure to reduce potential toxicity. researchgate.netnih.gov
A prominent approach involves conjugating the parent drug to a polymeric carrier that incorporates a hepatocyte-targeting moiety. researchgate.netnih.govbiomaterials.org N-acetylgalactosamine (GalNAc) is a widely used targeting ligand because it binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. researchgate.netnih.gov
Research on tafenoquine, an 8-aminoquinoline, has demonstrated the success of this strategy. Tafenoquine was synthesized into a prodrug monomer and subsequently copolymerized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization with GalNAc-containing monomers. researchgate.netnih.gov This creates a macromolecular prodrug designed to circulate in the bloodstream until it is recognized by liver cells. The linkage between the drug and the polymer is often designed to be cleavable by specific enzymes found within the liver, such as cathepsins, ensuring the release of the active drug predominantly inside the target hepatocytes. researchgate.netnews-medical.net
Studies have shown that this liver-targeting strategy can significantly improve the liver-to-plasma concentration ratio of the active drug compared to conventional oral administration. researchgate.netnih.gov For example, subcutaneously administered polymeric prodrugs of tafenoquine resulted in superior liver exposure and a lower maximum plasma concentration (Cmax) compared to oral tafenoquine, enhancing the therapeutic window. news-medical.netmalariaworld.org This approach not only increases efficacy against liver-stage parasites but also reduces the risk of systemic side effects, such as the hemolytic anemia associated with some antimalarials in G6PD-deficient individuals. researchgate.netnih.gov
Table 1: Comparison of Liver-Targeting Prodrug Strategy vs. Oral Administration for Tafenoquine (TQ)
| Parameter | Oral TQ | Polymeric SVCTQ Prodrug (pSVCTQ) | Improvement/Outcome |
|---|---|---|---|
| Administration Route | Oral | Subcutaneous | Enables long-acting formulation and bypasses initial gut metabolism. malariaworld.org |
| Plasma Cmax | 0.38 µg/ml | 0.10 µg/ml | 3.8-fold lower plasma peak concentration, reducing systemic toxicity risk. malariaworld.org |
| Liver-to-Plasma AUC Ratio | Standard | 4-fold higher | Significantly enhanced drug concentration in the target organ. malariaworld.org |
| Efficacy | Standard | Complete parasite elimination at 10 mg/kg, superior to oral TQ. news-medical.net | Increased efficacy due to higher liver exposure. news-medical.net |
Improvement of Solubility and Stability through Prodrug Forms
A significant hurdle in the development of many quinoline-based compounds, including analogs of this compound, is their poor aqueous solubility and, at times, chemical instability. mdpi.commdpi.com Prodrug strategies offer a versatile solution to these physicochemical limitations by temporarily modifying the drug's structure to enhance these properties. mdpi.combiorxiv.org
One effective method is the creation of ester prodrugs. This involves attaching a promoiety, such as an aliphatic group, to the parent drug via an ester bond. biorxiv.org This modification can disrupt the crystal lattice of a solid drug, reduce its melting point, and alter its solubility characteristics. biorxiv.org The properties of the attached aliphatic group can be tuned to control the dissolution rate of the prodrug from a depot injection site, thereby influencing its pharmacokinetic profile. biorxiv.org Once in the bloodstream, the ester bond is rapidly cleaved by ubiquitous hydrolase enzymes to release the active parent drug. biorxiv.org
Another innovative approach utilizes aminoalkoxycarbonyloxymethyl (amino AOCOM) ethers as solubilizing, pH-activated prodrug moieties. nih.gov This strategy was successfully applied to antimalarial 4(1H)-quinolones, which suffer from poor aqueous solubility. nih.gov The key features of this approach are:
Enhanced Solubility : An ionizable amino group is integrated into the promoiety. At the low pH of the upper gastrointestinal tract, this amine becomes protonated, dramatically increasing the aqueous solubility of the prodrug. nih.gov
pH-Triggered Release : As the prodrug moves to the higher pH environment of the bloodstream, the amino group is deprotonated. This activates its nucleophilicity, triggering an intramolecular cyclization reaction that releases the parent drug. nih.gov
This chemical, rather than enzymatic, release mechanism avoids potential variability in dosing predictions across different species due to differences in enzyme activity. nih.gov This pH-sensitive prodrug design successfully improved the oral bioavailability of solubility-limited antimalarial compounds. nih.gov
Table 2: Prodrug Strategies to Enhance Physicochemical Properties
| Prodrug Strategy | Mechanism | Key Advantage | Example Application |
|---|---|---|---|
| Ester Prodrugs | Covalent linkage of an aliphatic group via an ester bond. Cleaved by plasma esterases. biorxiv.org | Improved solubility and controlled dissolution rate from an injectable depot. biorxiv.org | Atovaquone ester prodrugs for long-acting injectable malaria prevention. biorxiv.org |
| Amide Prodrugs | Introduction of an amide group to increase polarity. ewadirect.com | Increased water solubility and stability. ewadirect.com | General strategy for poorly water-soluble drug molecules. ewadirect.com |
| Amino AOCOM Ethers | Incorporation of a pH-sensitive amino group that triggers intramolecular cyclization for drug release. nih.gov | Significantly enhances aqueous solubility at low pH and provides a controlled, non-enzymatic release mechanism. nih.gov | Antimalarial 4(1H)-quinolones with poor oral bioavailability. nih.gov |
Characterization Techniques in Synthetic Organic Chemistry (e.g., NMR, MS)
The synthesis of this compound analogs and their prodrugs requires meticulous purification and structural verification. High-performance liquid chromatography (HPLC) is often employed for purification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for structural elucidation and confirmation. asm.orgcore.ac.ukscispace.com
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise arrangement of atoms within a molecule.
1H NMR : This technique provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a this compound analog, 1H NMR would be used to confirm the presence and position of substituents on the quinoline ring and the structure of the diaminoalkane side chain. asm.orgcore.ac.uk For instance, the successful synthesis of cyclen analogs of chloroquine was confirmed by 1H NMR, which showed the characteristic chemical shifts for the quinoline and cyclen protons. asm.org
13C NMR : This provides information on the carbon framework of the molecule. It is used to identify the number of non-equivalent carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl). core.ac.ukrsc.org In the synthesis of new isotebuquine analogs, both 1H and 13C NMR were essential for characterizing the final products. core.ac.uk
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar, high-molecular-weight compounds like drug molecules and their prodrugs. It is particularly useful for confirming the molecular mass of the final product with high accuracy. asm.orgrsc.org For example, ESI-MS was used to confirm the mass of newly synthesized bisquinoline derivatives of cyclen and their metal complexes. asm.org
Together, these techniques provide unequivocal evidence of a compound's identity and purity. rsisinternational.orgscirp.org Elemental analysis is also frequently performed to confirm the empirical formula of the newly synthesized compound, ensuring its composition aligns with the expected structure. asm.orgcore.ac.uk
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Primaquine |
| Tafenoquine |
| Chloroquine |
| Amodiaquine |
| Atovaquone |
| Isotebuquine |
Future Directions and Research Gaps in Sontoquine Inspired Antimalarial Discovery
Exploration of Novel Sontoquine Scaffolds with Improved Activity Profiles
The 4-aminoquinoline (B48711) scaffold, present in this compound, has been a cornerstone for the synthesis of numerous compounds with antimalarial activity mdpi.commdpi.com. Future research aims to explore novel structural modifications of this scaffold to generate derivatives with improved activity profiles, particularly against drug-resistant Plasmodium falciparum strains. This involves making changes to the quinoline (B57606) ring, the connecting linker, and the terminal amino group mdpi.com.
Studies on related 4-aminoquinolines like amodiaquine (B18356) have shown that modifications to the chemical structure can enhance efficacy and reduce resistance openaccessjournals.com. For instance, the development of hybrid molecules containing the 4-aminoquinolone ring has shown promise mdpi.comnih.gov. Research into novel quinoline derivatives, including 4-methylaminoquinolines, is being explored to modulate biological activity and potentially reduce toxicity acs.org. Novel bisquinolines, which contain two quinoline rings, have also shown activity against both chloroquine-sensitive and resistant strains tandfonline.com. These efforts seek to identify compounds with lower IC50 values against resistant parasites compared to the parent compounds.
Investigating this compound Analogs for Activity against Other Parasite Stages
While 4-aminoquinolines like this compound are primarily known for their activity against the asexual blood stage of the parasite life cycle, there is a significant need for antimalarials that target multiple stages, including liver stages, hypnozoites, and gametocytes dovepress.comnih.govukri.org. Future research on this compound analogs should investigate their potential activity against these other parasite forms.
Developing compounds with multi-stage activity is crucial for achieving radical cure (eliminating liver-stage parasites responsible for relapse) and blocking transmission to mosquitoes nih.govukri.org. Hybrid molecules incorporating the 4-aminoquinoline moiety have shown activity against liver stages and gametocyte maturation in addition to blood stages nih.gov. Exploring structural modifications of this compound to achieve or enhance activity against these different life cycle stages represents a key research gap and a promising future direction.
Developing this compound-Based Compounds with Novel Mechanisms of Action
The primary mechanism of action for many 4-aminoquinolines involves inhibiting the detoxification of heme within the parasite's digestive vacuole openaccessjournals.comnih.gov. However, resistance often arises through mechanisms affecting drug accumulation or interaction with the target nih.gov. Developing this compound-based compounds with novel mechanisms of action, or compounds that interfere with resistance mechanisms, is essential to overcome existing drug resistance.
Research is exploring compounds that exhibit dual mechanisms of action, such as inhibiting both hemozoin formation and other essential parasite enzymes like falcipain-2 nih.govresearchgate.net. Identifying novel cellular targets within the parasite and designing this compound analogs that interact with these targets could lead to the development of compounds effective against resistant strains dovepress.comasm.org. Understanding the precise molecular interactions of this compound and its analogs with parasite targets and resistance mediators is crucial for the rational design of compounds with novel mechanisms ukri.org.
Addressing Emerging Resistance through Rational Drug Design
The continuous evolution of drug resistance in Plasmodium falciparum necessitates a focus on rational drug design in the development of new this compound-inspired antimalarials omicsonline.orgnih.govacs.orgopenaccessjournals.com. Rational drug design involves using structural and mechanistic information to design compounds that circumvent known resistance pathways.
Strategies include designing analogs that are not substrates for efflux transporters like PfCRT, which are implicated in chloroquine (B1663885) resistance nih.govtandfonline.com. Another approach is to design compounds that exert opposing selective pressures on resistance markers, potentially suppressing the emergence of resistance when used in combination therapies nih.gov. Understanding the genetic basis of resistance to 4-aminoquinolines and using this information to guide the design of new compounds is a critical aspect of addressing emerging resistance cambridge.org.
Computational Drug Discovery Applied to this compound Derivatives
Computational approaches play an increasingly important role in modern drug discovery, offering efficient ways to identify potential drug candidates and predict their properties nih.govnih.gov. Applying computational drug discovery techniques to this compound derivatives can accelerate the identification of promising new antimalarial agents.
Techniques such as virtual screening can be used to screen large libraries of this compound analogs for potential binding to known or predicted parasite targets nih.govnih.gov. Molecular docking studies can provide insights into the likely binding modes and affinities of these compounds nih.govajbls.com. In silico studies can also be used to predict pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, helping to prioritize compounds with favorable drug-likeness profiles ekb.egmdpi.com. These computational methods can significantly reduce the time and resources required for experimental screening.
Potential for Combination Therapies with this compound Analogs
Combination therapy is a widely adopted strategy to improve treatment efficacy and delay the development of drug resistance in malaria omicsonline.orgnih.govwho.intmalariasite.compaho.org. This compound analogs hold potential for inclusion in future combination therapies.
Combining this compound analogs with other antimalarial drugs that have different mechanisms of action can provide synergistic or additive effects, leading to improved parasite clearance rates omicsonline.orgwho.int. Amodiaquine, a related 4-aminoquinoline, is already successfully used in artemisinin-based combination therapies (ACTs) like ASAQ (artesunate-amodiaquine) paho.orgwikipedia.orgwikipedia.orgdndi.org. Research could explore the efficacy and safety of combining novel this compound analogs with existing or new antimalarial drugs to develop highly effective treatment regimens that are less prone to the development of resistance nih.govcambridge.org.
Q & A
How can researchers formulate a robust research question on Sontoquine’s therapeutic efficacy?
Methodological Answer:
- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question, ensuring alignment with gaps in existing literature . For example:
- Population: In vitro models of malaria-infected erythrocytes.
- Intervention: this compound at varying concentrations.
- Comparison: Hydroxychloroquine as a reference compound.
- Outcome: Parasite clearance rate and cytotoxicity thresholds.
- Ensure clarity and specificity by refining the question iteratively, avoiding ambiguous terms . Validate feasibility by assessing data availability and analytical tools (e.g., LC-MS for pharmacokinetic profiling) .
Q. What experimental methodologies are recommended for preclinical studies on this compound?
Methodological Answer:
- In vitro protocols:
- Use standardized cell viability assays (e.g., MTT) to assess cytotoxicity .
- Include positive/negative controls (e.g., untreated cells, hydroxychloroquine) to validate assay sensitivity .
- In vivo protocols:
- Follow ARRIVE guidelines for animal studies, detailing dosing regimens and ethical approvals .
- Data reproducibility: Document all parameters (e.g., pH, temperature) and share protocols via supplementary materials .
Q. Table 1: Common Statistical Tools for Preclinical Data Analysis
| Data Type | Tool | Application |
|---|---|---|
| Dose-response | GraphPad Prism | EC50/IC50 calculation |
| Pharmacokinetics | NONMEM | Compartmental modeling |
| Cytotoxicity | One-way ANOVA | Group comparisons |
| Survival analysis | Kaplan-Meier estimator | Efficacy in animal models |
| Sources: |
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s pharmacokinetic data across studies?
Methodological Answer:
- Conduct subgroup analyses to identify confounding variables (e.g., genetic polymorphisms in metabolizing enzymes) .
- Apply sensitivity analysis to test robustness of conclusions under varying assumptions (e.g., alternate clearance models) .
- Use Bayesian meta-analysis to integrate prior data and quantify uncertainty .
- Document all adjustments transparently in supplementary materials to enable scrutiny .
Q. What strategies are effective for integrating qualitative and quantitative data in this compound’s clinical trial design?
Methodological Answer:
Q. How can researchers optimize subgroup analyses in this compound’s phase III trials?
Methodological Answer:
- Pre-specify subgroups in the statistical analysis plan (SAP) to avoid data dredging (e.g., age, comorbidities) .
- Use Cox proportional hazards models to assess heterogeneity in treatment effects .
- Adjust for multiple comparisons with Bonferroni correction to reduce Type I errors .
- Report subgroup findings as exploratory unless hypothesis-driven .
Key Considerations for Data Reporting
- Reproducibility: Share raw data, code, and detailed protocols in repositories like Zenodo .
- Ethical compliance: Disclose conflicts of interest and adhere to CONSORT guidelines for clinical trials .
- Literature integration: Use citation management tools (e.g., Zotero) to track relevant studies and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
